molecular formula C19H28N2O2 B13347534 Ethyl (2R,3S)-2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate

Ethyl (2R,3S)-2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate

Cat. No.: B13347534
M. Wt: 316.4 g/mol
InChI Key: ZVNODVBFASIEFE-ROUUACIJSA-N
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Description

Ethyl (2R,3S)-2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a cyclopentylamino group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,3S)-2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the cyclopentylamino group and the ethyl ester moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2R,3S)-2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (2R,3S)-2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (2R,3S)-2-(4-(cyclopentylamino)phenyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl (2R,3S)-2-(4-(cyclohexylamino)phenyl)piperidine-3-carboxylate: This compound has a cyclohexylamino group instead of a cyclopentylamino group, which may affect its chemical properties and biological activities.

    Ethyl (2R,3S)-2-(4-(methylamino)phenyl)piperidine-3-carboxylate:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H28N2O2/c1-2-23-19(22)17-8-5-13-20-18(17)14-9-11-16(12-10-14)21-15-6-3-4-7-15/h9-12,15,17-18,20-21H,2-8,13H2,1H3/t17-,18-/m0/s1

InChI Key

ZVNODVBFASIEFE-ROUUACIJSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCCN[C@H]1C2=CC=C(C=C2)NC3CCCC3

Canonical SMILES

CCOC(=O)C1CCCNC1C2=CC=C(C=C2)NC3CCCC3

Origin of Product

United States

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